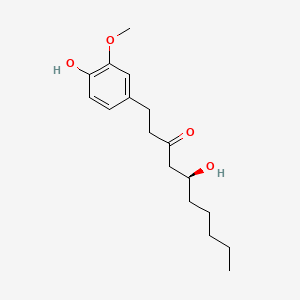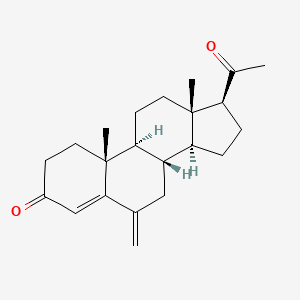
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-
Overview
Description
A-841720 is a potent, non-competitive, and selective antagonist of the metabotropic glutamate receptor 1 (mGlu1). This compound has shown significant potential in scientific research, particularly in the study of chronic pain due to its high selectivity and efficacy .
Scientific Research Applications
A-841720 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the properties and functions of mGlu1 receptors.
Biology: Helps in understanding the role of mGlu1 receptors in various biological processes.
Medicine: Investigated for its potential in treating chronic pain and other neurological disorders due to its selective antagonism of mGlu1 receptors
Industry: Potential applications in the development of new therapeutic agents targeting mGlu1 receptors.
Mechanism of Action
A-841720 exerts its effects by selectively binding to and inhibiting the mGlu1 receptor. This inhibition prevents the receptor from activating its downstream signaling pathways, which are involved in various physiological processes, including pain perception. The compound’s high selectivity ensures minimal off-target effects, making it a valuable tool in research .
Similar Compounds:
JNJ-16259685: Another selective mGlu1 receptor antagonist with similar applications in pain research.
LY456236: A compound with comparable selectivity and potency for mGlu1 receptors.
Uniqueness of A-841720: A-841720 stands out due to its high selectivity for mGlu1 over mGlu5 receptors (34-fold selectivity) and its lack of significant activity at other neurotransmitter receptors, ion channels, and transporters . This makes it particularly useful for studying the specific roles of mGlu1 receptors without interference from other pathways.
Biochemical Analysis
Biochemical Properties
A-841720 is a potent antagonist of the mGluR1 receptor, displaying an IC50 value of 10.7 nM for the inhibition of L-glutamate-induced calcium release in 1321 N1 cells . It exhibits greater than 30-fold selectivity over another Group I metabotropic glutamate receptor, mGluR5 . The compound interacts with mGluR1 by binding to a site distinct from the glutamate binding site, thereby inhibiting receptor activation and subsequent intracellular calcium release . This interaction is crucial for its role in modulating glutamatergic signaling pathways, which are implicated in various neurological processes and disorders.
Cellular Effects
A-841720 has been shown to influence various cellular processes, particularly those related to pain and cognitive functions. In cellular models, A-841720 inhibits agonist-induced calcium mobilization at recombinant human and native rat mGluR1 receptors . This inhibition leads to a reduction in excitatory neurotransmission, which is beneficial in conditions characterized by excessive neuronal activity, such as chronic pain and epilepsy. Additionally, A-841720 has been observed to diminish motor and cognitive activity, indicating its potential impact on cell signaling pathways and gene expression related to these functions .
Molecular Mechanism
The molecular mechanism of A-841720 involves its non-competitive antagonism of the mGluR1 receptor. By binding to a site distinct from the glutamate binding site, A-841720 prevents the receptor from undergoing conformational changes necessary for activation . This inhibition blocks the downstream signaling cascade, including the reduction of inositol 1,4,5-triphosphate (InsP3) production and subsequent calcium release from intracellular stores . The compound’s selectivity for mGluR1 over other mGluR subtypes and neurotransmitter receptors further underscores its specificity in modulating glutamatergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A-841720 have been studied over various time frames to assess its stability and long-term impact on cellular function. A-841720 has demonstrated stability under standard storage conditions, with a shelf life of up to four years when stored at -20°C . In vitro studies have shown that the compound maintains its inhibitory effects on mGluR1-mediated calcium release over extended periods, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of A-841720 have been extensively studied in animal models to determine its efficacy and safety profile. In rodent models of pain, A-841720 has been shown to dose-dependently reduce inflammatory and neuropathic pain behaviors . The compound exhibits an ED50 value of 23 µmol/kg for the reduction of complete Freund’s adjuvant-induced inflammatory pain and 28 µmol/kg for sciatic nerve injury-induced mechanical allodynia . At higher doses, A-841720 has been associated with significant motor side effects and cognitive impairment, highlighting the need for careful dose optimization in therapeutic applications .
Metabolic Pathways
A-841720 is metabolized primarily through hepatic pathways, involving cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are subsequently excreted via renal and biliary routes . The involvement of specific cytochrome P450 isoforms in the metabolism of A-841720 suggests potential drug-drug interactions, which should be considered in clinical settings.
Transport and Distribution
Within cells and tissues, A-841720 is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilic nature facilitates its penetration across cellular membranes, allowing it to reach intracellular targets such as the mGluR1 receptor . Additionally, A-841720 may interact with specific transporters and binding proteins that influence its localization and accumulation within different tissues .
Subcellular Localization
A-841720 is primarily localized in the cytoplasm, where it exerts its inhibitory effects on mGluR1 receptors . The compound’s subcellular distribution is influenced by its physicochemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing A-841720 to specific subcellular compartments, thereby modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-841720 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(3H)-one Core:
Introduction of the Dimethylamino Group:
Attachment of the Hexahydro-1H-azepin-1-yl Group:
Industrial Production Methods: Industrial production of A-841720 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: A-841720 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
properties
IUPAC Name |
5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-20(2)12-7-8-18-16-13(12)14-15(24-16)17(23)22(11-19-14)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGXEGOXODOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236030 | |
| Record name | A-841720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869802-58-4 | |
| Record name | A-841720 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869802584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-841720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-841720 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8C5C9D65S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




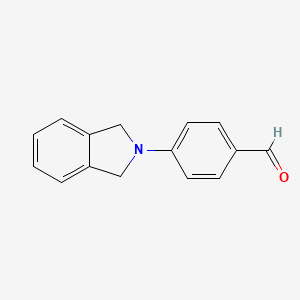
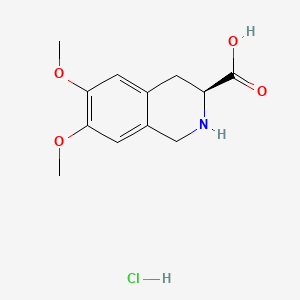
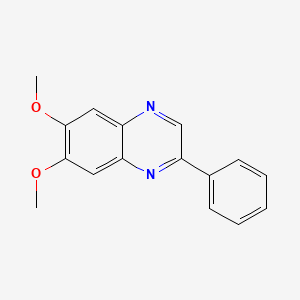
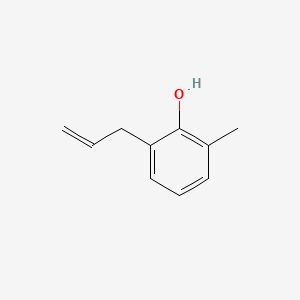
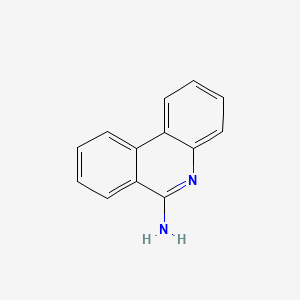
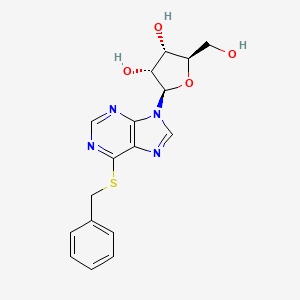
![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)

